An In-depth Technical Guide to Diclazuril 6-Carboxylic Acid Butyl Ester: Structure, Synthesis, and Characterization
An In-depth Technical Guide to Diclazuril 6-Carboxylic Acid Butyl Ester: Structure, Synthesis, and Characterization
Abstract: Diclazuril, a potent benzeneacetonitrile derivative, is a cornerstone in the control of coccidiosis in veterinary medicine.[1][2][3] The exploration of its derivatives is paramount for the discovery of novel therapeutic properties, the understanding of its metabolic pathways, and the development of robust analytical standards. This guide provides a comprehensive technical overview of a specific derivative, Diclazuril 6-Carboxylic Acid Butyl Ester. While this compound is noted as an impurity of Diclazuril, this guide will delve into its hypothesized chemical structure, a plausible synthetic route, and the rigorous analytical methodologies required for its characterization and validation.[4] This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Part 1: The Diclazuril Core Structure
Diclazuril is a synthetic triazine phenylacetonitrile compound with the chemical name 2,6-dichloro-α-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetonitrile.[5] Its efficacy as a broad-spectrum coccidiostat is well-established.[3] The molecule's core is comprised of a central benzeneacetonitrile scaffold, which is crucial for its biological activity.[6]
The key structural features of Diclazuril include:
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A central phenyl ring substituted with two chlorine atoms and a triazinedione moiety.
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A chiral carbon atom attached to a p-chlorophenyl group and a nitrile group.
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The triazinedione ring system, which is essential for its mechanism of action.
The IUPAC name for Diclazuril is (2R)-2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile.[7] Its molecular formula is C₁₇H₉Cl₃N₄O₂ and it has a molecular weight of 407.6 g/mol .[5][7]
Part 2: Structural Elucidation of Diclazuril 6-Carboxylic Acid Butyl Ester
The nomenclature "Diclazuril 6-Carboxylic Acid Butyl Ester" suggests a modification on the triazine ring of the parent Diclazuril molecule. Specifically, the name indicates the introduction of a butyl ester group at the 6-position of the 1,2,4-triazine ring.
Based on this, the hypothesized structure of Diclazuril 6-Carboxylic Acid Butyl Ester is presented below. This derivative is identified as an impurity of Diclazuril.[4]
Chemical Structure of Diclazuril 6-Carboxylic Acid Butyl Ester
A conceptual workflow for the synthesis of Diclazuril 6-Carboxylic Acid Butyl Ester.
Detailed Protocol:
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Synthesis of the Carboxylic Acid Intermediate: A suitable precursor, such as 2-[3,5-dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazine, would be reacted with a derivative of glyoxylic acid or a similar two-carbon unit already containing a protected carboxylic acid function. This would be followed by cyclization to form the triazinedione ring with the carboxylic acid group at the 6-position.
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Esterification: The resulting Diclazuril 6-Carboxylic Acid would then be subjected to Fischer esterification. The carboxylic acid derivative would be refluxed with an excess of butanol in the presence of a strong acid catalyst (e.g., sulfuric acid).
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Work-up and Purification: After the reaction is complete, the mixture would be neutralized, and the organic product extracted. The crude ester would then be purified using techniques such as column chromatography to yield the final product.
Part 4: Comprehensive Analytical Characterization
To confirm the identity and purity of the synthesized Diclazuril 6-Carboxylic Acid Butyl Ester, a suite of analytical techniques would be employed. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for the analysis of Diclazuril and its residues. [8][9][10] Analytical Workflow:
A standard analytical workflow for the characterization of a novel chemical entity.
Expected Analytical Data:
| Analytical Technique | Expected Results for Diclazuril 6-Carboxylic Acid Butyl Ester |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl rings, a singlet for the chiral proton, and characteristic signals for the butyl ester group (triplet for the methyl group, multiplets for the methylene groups). |
| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon, the chiral carbon, and the carbonyl carbon of the ester, as well as the carbons of the butyl chain. |
| Mass Spectrometry (ESI-MS) | An exact mass measurement corresponding to the molecular formula C₂₂H₁₇Cl₃N₄O₄. The expected monoisotopic mass would be approximately 506.03 g/mol . |
| FTIR | Characteristic absorption bands for the nitrile (C≡N) stretch, the ester carbonyl (C=O) stretch, and the C-O stretch of the ester. |
| HPLC | A single major peak under optimized chromatographic conditions, indicating a high degree of purity. |
Part 5: Discussion and Future Perspectives
The characterization of Diclazuril 6-Carboxylic Acid Butyl Ester is significant for several reasons. As a known impurity, having a well-characterized standard is essential for quality control during the manufacturing of Diclazuril. [4]Furthermore, understanding the structure and properties of this derivative could provide insights into the degradation pathways of Diclazuril.
Future research could focus on the biological activity of this derivative. It would be of interest to determine if the addition of the butyl ester group modulates the anticoccidial activity of the parent compound. Such studies would contribute to a deeper understanding of the structure-activity relationships of this important class of veterinary drugs.
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